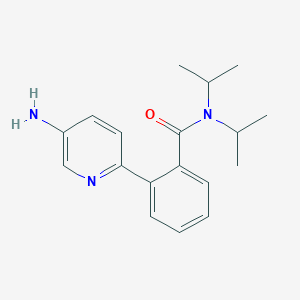

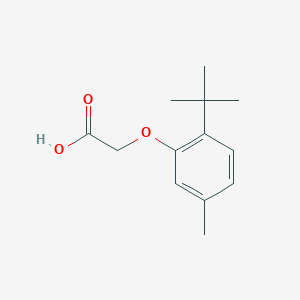

![molecular formula C16H17N3O3 B5579234 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction The molecule "1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine" belongs to the imidazopyridine class, which is a significant category in medicinal chemistry due to its versatile biological activities and presence in many natural products. This class has been studied for various biological and chemical properties.

Synthesis Analysis The synthesis of imidazopyridine derivatives, including those structurally related to "1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine", involves several chemical reactions such as hydroamination, aminooxygenation, and various cascade reactions aimed at maximizing atom economy and enriching functional group diversity. These methods are typically aimed at greener synthesis approaches with minimal environmental impact (Yue Yu et al., 2018).

Molecular Structure Analysis The molecular structure of imidazo[4,5-c]pyridine derivatives has been extensively studied using techniques like Density Functional Theory (DFT). Studies typically focus on the molecular structure's vibrational energy levels, potential energy distribution, and bond lengths and angles compared to experimental data from X-ray diffraction, IR, and Raman studies. These studies help in understanding the electronic structure and reactivity of the molecule (L. Dymińska et al., 2013).

Chemical Reactions and Properties Imidazo[4,5-c]pyridine derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include photochromic systems reactions, where they undergo reversible ring-closure reactions upon photoirradiation, and electrochemical reactions, such as tandem sp3(C–H) double amination for synthesizing functionalized derivatives. These reactions highlight the molecule's reactivity and potential for diverse chemical applications (Yasuhide Nakayama et al., 1991).

Physical Properties Analysis The physical properties of imidazo[4,5-c]pyridine derivatives, including those similar to "1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine", are typically characterized by their planarity and the influence of substituents on their molecular structure. These properties are critical in determining the compound's crystal packing, hydrogen bonding, and overall stability, impacting their physical behavior and interaction with other molecules (Hoong-Kun Fun et al., 2011).

Chemical Properties Analysis The chemical properties of imidazopyridines are influenced by their ability to form stable N-heterocyclic carbenes, participate in carbene transformations, and undergo C-H functionalizations. These reactions are fundamental for synthesizing various derivatives and understanding the reactivity and interaction mechanisms of these molecules (Manuel Alcarazo et al., 2005).

Wissenschaftliche Forschungsanwendungen

Crystal Correlation and Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds, including structures similar to 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, have shown significant promise in treating heart and circulatory failures. Their structural features, particularly with bulky substituents or electron-rich moieties, have been studied for their potential as acetylcholinesterase (AChE) inhibitors. Notably, derivatives with a biphenyl side chain have demonstrated potential in this context, indicating a promising avenue for therapeutic applications beyond traditional drug paradigms (Huey Chong Kwong et al., 2019).

Electrochemical Synthesis for Pharmaceutical Applications

The electrochemical tandem sp3 (C–H) double amination process offers a novel pathway for synthesizing 3-acyl imidazo[1,5-a]pyridines, a structurally significant moiety in pharmaceuticals. This method simplifies the conventional multi-step synthesis into a single step, leveraging redox mediators for efficient production, thereby streamlining the pathway to obtain compounds with potential pharmaceutical applications (Qiang Wang et al., 2022).

Antituberculotic Activity

Research into the derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid has uncovered compounds with suspected antituberculotic activity. The synthesis of these compounds and their subsequent testing for antituberculotic properties underscore the potential of imidazo[4,5-b]pyridine derivatives as a basis for developing new treatments for tuberculosis, highlighting the importance of structural modifications for enhanced bioactivity (L. Bukowski & M. Janowiec, 1996).

Photoreaction Studies for Material Sciences

Studies on diarylethene derivatives with imidazo[1,2-a]pyridine rings have revealed their capability for thermally irreversible photochromic systems. Such compounds exhibit photoinduced ring-closure reactions, with potential applications in material sciences, especially in the development of materials with photoresponsive properties. The reversible photoreaction and the stable absorption of the closed-ring form at elevated temperatures suggest utility in creating photochromic materials with long-lasting stability (Yasuhide Nakayama et al., 1991).

Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its broad spectrum of pharmacological applications, including anticancer, antimicrobial, and antiviral activities. This diversity underscores the scaffold's significance as a "drug prejudice" platform, facilitating the development of novel therapeutic agents by structural modifications. The representation of this scaffold in various marketed preparations emphasizes its importance in drug discovery and development processes (A. Deep et al., 2016).

Wirkmechanismus

The mechanism of action of TMP derivatives is often associated with their ability to inhibit key proteins involved in cell growth and proliferation . For example, TMP derivatives have displayed notable anti-cancer effects by effectively inhibiting tubulin . In another study, a TMP-based agent was found to boost the anticancer therapy with reduced adverse effects when used in combination therapy .

Safety and Hazards

The safety and hazards associated with TMP derivatives can also vary depending on the specific compound. While some TMP derivatives have shown promising therapeutic effects, others may have potential toxicity or adverse effects . Therefore, it’s crucial to conduct thorough safety assessments for each specific TMP derivative.

Zukünftige Richtungen

Given the diverse bioactivity effects of TMP derivatives, they hold great potential for the development of new therapeutic agents across a wide range of biomedical applications . Future research could focus on optimizing the synthesis of these compounds, further elucidating their mechanisms of action, and conducting comprehensive safety assessments. This will pave the way for the potential use of these compounds in clinical settings.

Eigenschaften

IUPAC Name |

1-methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19-12-5-6-17-9-11(12)18-16(19)10-7-13(20-2)15(22-4)14(8-10)21-3/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPIYJXFUZXEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)N=C1C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

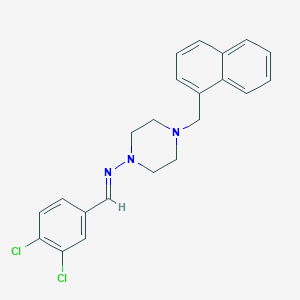

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

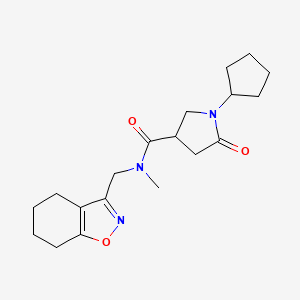

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)

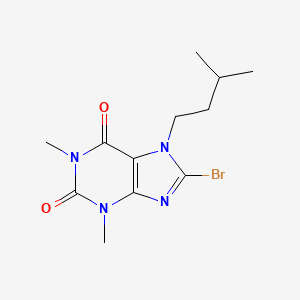

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)